3-Hydroxy Desloratadine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

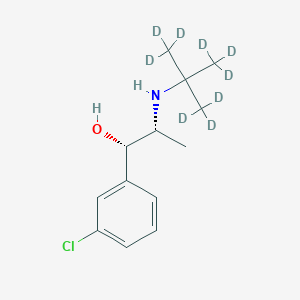

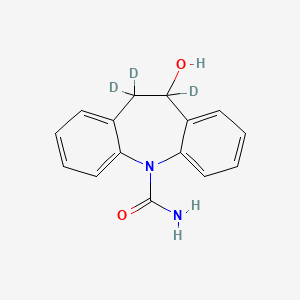

3-Hydroxy Desloratadine-d4: is a deuterated form of 3-Hydroxy Desloratadine, which is a metabolite of Desloratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterium labeling in this compound makes it useful in various pharmacokinetic and metabolic studies due to its stability and traceability .

Applications De Recherche Scientifique

Chemistry: 3-Hydroxy Desloratadine-d4 is used in analytical chemistry for method development and validation. Its deuterated form allows for precise quantification and traceability in various analytical techniques .

Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of Desloratadine. It helps in understanding the metabolism and excretion of the drug in different biological systems .

Medicine: The compound is used in pharmacological research to investigate the efficacy and safety of Desloratadine. It aids in studying drug interactions and optimizing dosing regimens for therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance. It ensures the consistency and reliability of Desloratadine formulations .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine-d4 involves the deuteration of 3-Hydroxy DesloratadineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under stringent regulatory guidelines to meet the required standards for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy Desloratadine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of deuterated analogs .

Comparaison Avec Des Composés Similaires

3-Hydroxy Desloratadine: The non-deuterated form of the compound.

Desloratadine: The parent compound from which 3-Hydroxy Desloratadine is derived.

Loratadine: Another second-generation antihistamine that is metabolized to Desloratadine .

Uniqueness: The uniqueness of 3-Hydroxy Desloratadine-d4 lies in its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical applications, offering insights that are not possible with non-deuterated analogs .

Propriétés

IUPAC Name |

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 3-Hydroxy Desloratadine-D4 used as an internal standard in this study?

A1: this compound is a deuterated form of 3-Hydroxy Desloratadine, the primary metabolite of Desloratadine. Utilizing a deuterated analog as an internal standard offers several advantages in quantitative analysis using mass spectrometry:

- Similar Chemical Behavior: Due to the structural similarity, this compound is expected to exhibit very similar chromatographic behavior to the analyte (3-Hydroxy Desloratadine) during the extraction and separation processes. [] This helps to minimize variability and improve the accuracy of the analysis.

- Distinct Mass Signal: The four deuterium atoms in this compound increase its molecular weight compared to the non-deuterated form. This allows for clear differentiation and quantification of both the analyte and internal standard during mass spectrometric detection. []

Q2: How does the use of this compound contribute to the validation of the analytical method?

A2: Incorporating this compound as an internal standard is crucial for method validation as it helps to ensure:

- Accuracy: By accounting for potential losses during sample preparation and variations in instrument response, the use of an internal standard allows for more accurate quantification of 3-Hydroxy Desloratadine in the plasma samples. []

- Precision: The consistent use of this compound helps to improve the repeatability (intra-day precision) and reproducibility (inter-day precision) of the analytical method. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.